molecular formula C20H38O2 B052742 cis-14-Eicosenoic acid CAS No. 17735-95-4

cis-14-Eicosenoic acid

Cat. No. B052742
CAS RN: 17735-95-4
M. Wt: 310.5 g/mol
InChI Key: RMUJWENALAQPCS-SREVYHEPSA-N
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Description

Cis-14-Eicosenoic acid, also known as C14E, is a monounsaturated fatty acid found in a variety of plant-based oils such as jojoba and macadamia. It is a major component of the wax esters found in the cuticles of plants and is believed to play an important role in the plant's protection from environmental stress. C14E is an important source of energy for the human body, as it is a precursor to the production of prostaglandins, which are important molecules involved in a variety of physiological processes. C14E is also known to have anti-inflammatory and antioxidant properties, making it a popular supplement for health and wellness.

Scientific Research Applications

  • Preparation for Biochemical Studies : Methods for preparing trans- and cis-monounsaturated fatty acids, including cis-14-Eicosenoic acid, with uniform distribution of positional isomers have been developed. These acids serve as mixed substrates in biochemical studies, particularly for research involving fatty acid metabolism and function (Richter, Mukherjee, & Weber, 1978).

  • Biosynthesis in Plant Seeds : Research has shown that seeds of certain plants, like Limnanthes alba, synthesize this compound as a major fatty acid component in their storage triacylglycerols. This process involves chain elongation and Δ5 desaturation of fatty acids (Pollard & Stumpf, 1980).

  • Microbial Conversion : Studies have demonstrated the microbial conversion of lesquerolic acid to 14-oxo-cis-11-eicosenoic acid by Sphingobacterium multivorum. This process highlights the potential for microbial biotransformation of fatty acids for industrial applications (Kuo et al., 2007).

  • Conversion in Human Blood Vessels : Research involving human umbilical arteries has found that they convert cis-Eicosenoic acids to prostaglandin I3, which has implications for understanding vascular function and thrombo-embolic disorders (Dyerberg, Jørgensen, & Arnfred, 1981).

  • Role in Breast Cancer Cell Resistance : A study on 14, 15-EET (a related eicosanoid) found that it induces breast cancer cell epithelial-mesenchymal transition (EMT) and drug resistance. This highlights the potential role of similar eicosanoids, like this compound, in cancer biology (Luo et al., 2018).

  • Natural Sources and Conversion Methods : Studies have detailed the natural sources of cis-n-eicos-11-enoic acid (similar to this compound), methods for isolating and converting it to the trans-form, and its derivatives. This research is fundamental in understanding the chemical properties and potential applications of these fatty acids (Hopkins, Chisholm, & Harris, 1949).

Future Directions

Future research on “cis-14-Eicosenoic acid” could focus on further elucidating its synthesis process, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that “this compound” and other unsaturated fatty acids may have anti-inflammatory effects , which could have implications for the treatment of inflammatory diseases.

Biochemical Analysis

Biochemical Properties

cis-14-Eicosenoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of cis-11,cis-14- and trans-11,trans-14-Eicosadienoic Acids in rats

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being studied, but it is clear that this compound plays a crucial role in several biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes and cofactors, as well as effects on metabolic flux or metabolite levels. The specific pathways and interactions are still being investigated.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a process that involves various transporters and binding proteins . The exact mechanisms of transport and distribution, as well as the effects on localization or accumulation, are still under study.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on several factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

properties

IUPAC Name

(Z)-icos-14-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUJWENALAQPCS-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313056
Record name (14Z)-14-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17735-95-4
Record name (14Z)-14-Eicosenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17735-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (14Z)-14-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

14-eicosenoic acid; 2-undecenoic acid;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions the presence of cis-14-eicosenoic acid, an uncommon n-6 fatty acid, in some Acer species. What is the significance of finding this fatty acid in these plants?

A1: While the research primarily focuses on the presence and distribution of other fatty acids like nervonic acid (cis-15-tetracosenoic acid) and γ-linolenic acid (cis-6, 9,12-octadecatrienoic acid) in Acer seed oils, the identification of this compound is notable. [] This uncommon n-6 fatty acid has not been previously reported in Acer species. Further research is needed to understand the potential biological significance of this compound in these plants, its role in seed development, and any potential applications it might have.

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